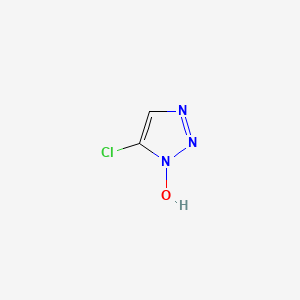

5-chloro-1H-1,2,3-triazol-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-hydroxytriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-2-1-4-5-6(2)7/h1,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUKNMCRGCJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=N1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways Towards 5 Chloro 1h 1,2,3 Triazol 1 Ol

Retrosynthetic Analysis of 5-Chloro-1H-1,2,3-Triazol-1-ol

A logical retrosynthetic analysis of this compound suggests several potential pathways originating from simpler precursors. The primary disconnection strategy involves the [3+2] cycloaddition reaction, which is the cornerstone of 1,2,3-triazole synthesis.

One plausible route (Route A) disconnects the triazole ring into an azide (B81097) precursor and a chloro-substituted alkyne. This approach focuses on constructing the halogenated triazole core first, which would then undergo a subsequent N-hydroxylation (N-oxidation) step to yield the final product. This pathway prioritizes the early introduction of the halogen.

Alternatively (Route B), the synthesis could commence with a simpler, non-halogenated alkyne and an azide to form a 1H-1,2,3-triazole intermediate. This intermediate would then require two sequential functional group interconversions: chlorination at the C5 position and hydroxylation at the N1 position. The order of these steps presents a strategic choice, with the reactivity of the intermediate at each stage being a critical consideration. A particularly efficient variation of this route involves the in-situ halogenation of a C5-metalated triazole intermediate generated during the cycloaddition process.

A third, more convergent approach (Route C) would involve the cycloaddition of a chloroalkyne with a reagent that directly installs the N-hydroxy functionality. Such a pathway, while elegant, would depend on the availability and reactivity of suitable N-hydroxylating azide-equivalent synthons. Given the established methodologies, Routes A and B represent the most practical and explored avenues for accessing this class of compounds.

Classical and Contemporary Synthetic Routes to the 1,2,3-Triazolol Core

The synthesis of the 1,2,3-triazole ring system is dominated by cycloaddition strategies, which have been refined over decades to offer high efficiency and regiochemical control.

Cycloaddition-Based Strategies for 1,2,3-Triazole Formation

The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is the most fundamental and widely employed method for forming the 1,2,3-triazole core. nih.govnih.gov While the thermal reaction often results in a mixture of regioisomers, the development of metal-catalyzed variants has revolutionized the field, providing exquisite control over the product's substitution pattern. researchgate.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," known for its reliability, high yields, and exceptional regioselectivity for 1,4-disubstituted-1,2,3-triazoles. nih.govmdpi.comnih.gov The reaction proceeds through a copper acetylide intermediate, which reacts with an organic azide to exclusively form the 1,4-isomer. nih.gov This method's robustness has made it a cornerstone of modern organic synthesis. researchgate.net

For the synthesis of the target molecule, a key adaptation of the CuAAC is a one-pot, two-step process. This procedure begins with a standard CuAAC reaction to form a C5-cuprated 1,2,3-triazolide intermediate. This reactive intermediate is not isolated but is directly treated with an electrophilic chlorinating agent, such as N-Chlorosuccinimide (NCS), to regioselectively install the chlorine atom at the C5 position. beilstein-journals.org This tandem approach provides a highly efficient route to 5-chloro-1,2,3-triazole precursors.

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

| Reaction | Catalyst System | Predominant Regioisomer | Key Features |

| CuAAC | Cu(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-disubstituted | High yield, mild conditions, wide functional group tolerance. nih.govmdpi.com |

| RuAAC | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted | Complements CuAAC, tolerates internal alkynes. acs.org |

| SPAAC | None (Strain-promoted) | Mixture (depends on cyclooctyne) | Metal-free, bioorthogonal, driven by ring strain. |

As a powerful alternative to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, affording 1,5-disubstituted-1,2,3-triazoles. acs.org Catalysts such as pentamethylcyclopentadienyl ruthenium chloride complexes, [Cp*RuCl], are highly effective for this transformation. acs.org Unlike CuAAC, RuAAC can also be employed with internal alkynes, leading to fully substituted triazoles. The mechanism is believed to involve the formation of a ruthenacycle intermediate, which dictates the regiochemical outcome. While this method is less direct for obtaining the specific substitution pattern of this compound, it represents a key contemporary strategy for generating alternative triazole isomers. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free cycloaddition variant that relies on the high ring strain of cyclooctynes to accelerate the reaction with azides. This bioorthogonal reaction is prized for its ability to proceed under physiological conditions without the need for a toxic metal catalyst. While highly valuable in chemical biology and materials science, its application for the synthesis of simple, small-molecule heterocycles like the unsubstituted this compound core is less common. The synthesis would necessitate a strained chloro-cyclooctyne precursor, which adds synthetic complexity.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Chloro 1h 1,2,3 Triazol 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 5-chloro-1H-1,2,3-triazol-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, defined by a single aromatic proton and the hydroxyl proton. The triazole ring contains one proton (H4) attached to a carbon atom (C4). Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the N-hydroxy group, and the chlorine atom at C5. This environment would shift the proton signal significantly downfield compared to typical aromatic protons. The hydroxyl proton (-OH) is expected to be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum is characterized by two signals corresponding to the two carbon atoms of the triazole ring, C4 and C5. The C5 carbon, being directly attached to the highly electronegative chlorine atom, is expected to resonate at a different field compared to the C4 carbon, which is bonded to the H4 proton.

Predicted ¹H and ¹³C NMR Chemical Shifts

Below is an interactive table of predicted NMR data for this compound, typically recorded in a solvent like DMSO-d₆.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ¹H | 8.0 - 8.5 | Singlet |

| OH | ¹H | Variable (e.g., 10-12) | Broad Singlet |

| C4 | ¹³C | 125 - 135 | |

| C5 | ¹³C | 135 - 145 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for the triazole core, as there is only a single type of ring proton (H4), preventing the observation of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is essential for definitively assigning the carbon signals. It would show a direct, one-bond correlation between the proton at H4 and the carbon atom C4.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations. For this compound, a key correlation would be expected from the H4 proton to the C5 carbon, confirming the connectivity within the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Due to the small size and rigid nature of the molecule, NOESY, which detects through-space interactions, is not expected to provide significant additional structural information.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Studies

ESI is a soft ionization technique that typically allows for the observation of the intact molecular ion. In positive ion mode, this compound would be expected to form the protonated molecular ion, [M+H]⁺. Given the molecular formula C₂H₂ClN₃O, the expected m/z (mass-to-charge ratio) would be approximately 120.0 for the ³⁵Cl isotope and 122.0 for the ³⁷Cl isotope, showing a characteristic isotopic pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. This technique is critical for distinguishing between compounds with the same nominal mass but different atomic compositions.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Isotope | Calculated m/z |

| [M+H]⁺ | C₂H₃³⁵ClN₃O | ³⁵Cl | 119.99646 |

| [M+H]⁺ | C₂H₃³⁷ClN₃O | ³⁷Cl | 121.99351 |

Theoretical and Computational Investigations of 5 Chloro 1h 1,2,3 Triazol 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the behavior of electrons to determine molecular geometry, energy, and reactivity. For the 1,2,3-triazole scaffold, such calculations have been extensively used to explore stability and potential chemical transformations. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying polyatomic molecules. nanobioletters.com DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry of triazole derivatives and to investigate their electronic properties. nih.govbohrium.comresearchgate.netresearchgate.net

Key molecular properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron to a higher energy state. mdpi.com For substituted triazoles, DFT calculations help in understanding how different functional groups, such as the chloro and hydroxyl groups in 5-chloro-1H-1,2,3-triazol-1-ol, influence the electronic distribution and reactivity of the triazole ring. researchgate.net These calculations can also determine local reactivity indicators, identifying potential sites for nucleophilic and electrophilic attack. researchgate.netniscpr.res.in

Table 1: Illustrative Electronic Properties of a Triazole System via DFT

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

Note: Values are illustrative and depend on the specific molecule, basis set, and functional used.

For even greater accuracy in predicting energetic properties, researchers employ ab initio methods. These methods are based on first principles of quantum mechanics without reliance on empirical data. ncl.res.in High-level composite ab initio methods, such as the G4 theory, are capable of calculating thermodynamic properties like bond-dissociation enthalpies and proton affinities with high precision. csic.es For a molecule like this compound, these methods could be used to accurately predict its heat of formation and the activation energies for potential decomposition pathways, such as the cleavage of the C-Cl or N-OH bonds. researchgate.net While computationally intensive, ab initio calculations provide benchmark data against which less costly methods like DFT can be compared.

Conformational Analysis and Tautomerism of this compound

The structural flexibility and potential for isomerism are key characteristics of substituted triazoles. Computational methods are essential for exploring the complex potential energy surface of these molecules.

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule, which arise from rotation around single bonds. longdom.org For this compound, this would involve the rotation of the hydroxyl group relative to the triazole ring. Theoretical calculations can map the potential energy surface to locate energy minima corresponding to stable conformers. csic.es

Furthermore, the preferred conformation can be significantly influenced by the molecule's environment. acs.org In the gas phase, intramolecular interactions dominate. However, in solution, interactions with solvent molecules can stabilize conformations that might be less favorable in isolation. Computational models can simulate these solvent effects, providing insight into the conformational preferences of the molecule in various media. acs.orgresearchgate.net

Tautomerism, the relocation of a proton within a molecule, is a defining feature of nitrogen-containing heterocycles like 1,2,3-triazoles. ncl.res.inlongdom.org The parent 1,2,3-triazole exists as an equilibrium mixture of 1H- and 2H-tautomers. acs.org The introduction of substituents, as in this compound, further complicates this landscape. Besides the N-H tautomers, the presence of the hydroxyl group introduces the possibility of keto-enol type tautomerism, where the N-hydroxy form could exist in equilibrium with a keto-like structure. researchgate.net

Quantum chemical calculations are used to determine the relative stabilities of all possible tautomers by computing their energies. researchgate.netresearchgate.net The 1H-tautomer is often found to be the most stable form for many benzotriazoles. researchgate.net These calculations can also model the transition states between tautomers, allowing for the determination of the energy barriers for interconversion. csic.es This information is crucial for understanding the dynamics of the tautomeric equilibrium and which forms are likely to be present under specific conditions. researchgate.net

Table 2: Hypothetical Tautomeric Forms and Relative Energies for a Substituted Triazolol

| Tautomer | Description | Predicted Relative Energy (kJ/mol) |

|---|---|---|

| This compound | Proton on N1, hydroxyl form | 0 (Reference) |

| 5-chloro-2H-1,2,3-triazol-1-ol | Proton on N2, hydroxyl form | > 0 |

Note: The relative energies are hypothetical and would require specific calculations for this compound.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, Vibrational)

A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation and characterization. niscpr.res.in

Theoretical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nanobioletters.comcsic.esresearchgate.net By calculating the magnetic shielding for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this with experimental data is a powerful way to confirm molecular structure and assign signals, especially for complex molecules or different tautomers. csic.esresearchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.comniscpr.res.in It calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). These calculations can also predict the intensity of the absorption (oscillator strength). mdpi.com Studying the effect of different solvents on the predicted spectrum can further aid in understanding the molecule's electronic behavior. niscpr.res.in

Finally, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy. nanobioletters.comresearchgate.net These calculations yield a set of normal vibrational modes. The computed frequencies are often systematically scaled to correct for approximations in the method and to achieve better agreement with experimental spectra, aiding in the assignment of specific vibrational bands to functional groups within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) of triazole H | 7.5 - 8.5 |

| ¹³C NMR | Chemical Shift (δ, ppm) of C-Cl | 130 - 140 |

| UV-Vis (TD-DFT) | λmax (nm) | 220 - 280 |

Note: These values are illustrative predictions based on data for related structures and require specific computation.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) and Fukui functions are crucial quantum chemical descriptors that provide insights into the reactivity of a molecule. While specific studies on this compound are not extensively documented, analysis of related triazole derivatives allows for a predictive understanding.

The MEP is a color-coded map that illustrates the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In a typical MEP analysis of a triazole derivative, regions of negative potential (usually colored red or yellow) are located around electronegative atoms like nitrogen and oxygen, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around hydrogen atoms, suggesting them as sites for nucleophilic attack. For this compound, the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group would be expected to exhibit negative electrostatic potential.

Fukui functions (f(r)) are used to describe the change in electron density at a given point in a molecule when the total number of electrons is altered. These functions help in identifying the most reactive sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. In related triazole systems, the nitrogen atoms often show high Fukui function values, indicating their significant role in chemical reactions.

Table 1: Hypothetical Fukui Function Indices for this compound based on similar compounds.

| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |

| N1 (Triazole) | 0.12 | 0.08 | 0.10 |

| N2 (Triazole) | 0.15 | 0.11 | 0.13 |

| N3 (Triazole) | 0.13 | 0.09 | 0.11 |

| C4 (Triazole) | 0.05 | 0.07 | 0.06 |

| C5 (Triazole) | 0.08 | 0.10 | 0.09 |

| Cl (on C5) | 0.03 | 0.05 | 0.04 |

| O (on N1) | 0.18 | 0.15 | 0.17 |

| H (on O) | 0.02 | 0.01 | 0.01 |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational studies are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For triazole compounds, density functional theory (DFT) calculations have been widely used to explore synthetic pathways.

The synthesis of 1,2,3-triazoles often involves cycloaddition reactions. Computational analysis of these reactions for derivatives similar to this compound can reveal the thermodynamics and kinetics of the process. For instance, DFT calculations can help determine whether a reaction is concerted or proceeds through a stepwise mechanism by locating the transition states and intermediates. These studies can also explain the regioselectivity observed in the synthesis of substituted triazoles. While the specific reaction mechanisms involving this compound have not been detailed in the provided search results, computational approaches provide a robust framework for such investigations.

Computational Exploration of Molecular Interactions

Understanding how a molecule interacts with its environment or with biological targets is fundamental in materials science and drug discovery. Computational methods like molecular docking and molecular dynamics simulations are pivotal in this exploration.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a ligand to a protein target.

In the context of this compound, molecular docking simulations could be employed to explore its potential interactions with various enzymes or receptors. Although no specific docking studies for this exact compound were found, research on structurally similar triazole derivatives has demonstrated their potential to bind to various biological targets. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Table 2: Illustrative Molecular Docking Results of a Triazole Derivative with a Generic Protein Target.

| Parameter | Value |

| Protein Target | Example Kinase |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS76, GLU91, LEU132 |

| Types of Interactions | Hydrogen bond with LYS76, Hydrophobic interactions with LEU132 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific values are not based on experimental data for this compound.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking and to study the conformational changes that may occur upon binding.

For a molecule like this compound, MD simulations could be used to understand its behavior in different solvents or to analyze the stability of its interaction with a biological target. The simulations can provide information on the flexibility of the molecule and the strength of its interactions with surrounding molecules. Studies on related triazole compounds have utilized MD simulations to confirm the stability of docked poses and to analyze the dynamic nature of the interactions.

Chemical Reactivity, Derivatization, and Transformation Studies of 5 Chloro 1h 1,2,3 Triazol 1 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The aromatic 1,2,3-triazole ring can undergo substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atoms. acs.org The presence of both a chloro and a hydroxyl group on the 5-chloro-1H-1,2,3-triazol-1-ol ring further modulates this reactivity.

While specific studies on electrophilic substitution directly on the triazole ring of this compound are not extensively detailed in the provided search results, the general chemistry of triazoles suggests that such reactions would be challenging due to the ring's electron-deficient character. acs.org

Conversely, nucleophilic substitution reactions are more common for triazole systems, particularly when a good leaving group is present. chemrxiv.orgnih.gov In the case of this compound, the chloro group can potentially be displaced by a nucleophile. However, an alternative pathway involving a tele-substitution has been observed in related triazolopyrazine systems. chemrxiv.org This type of reaction involves the nucleophile attacking a different position on the ring, leading to a rearranged product. chemrxiv.org The conditions that favor tele-substitution include the use of softer nucleophiles, less polar solvents, and larger halogens as leaving groups. chemrxiv.org

Reactions Involving the Chloro Substituent as a Leaving Group

The chloro substituent on the triazole ring serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 5-position of the triazole ring. For instance, in the synthesis of 1,2,3-triazole derivatives, palladium-catalyzed nucleophilic substitution has been employed to replace a bromo group, a more reactive halogen, with other functionalities. nih.gov It is plausible that similar catalytic systems could be applied to displace the chloro group in this compound, although the reactivity would be comparatively lower. chemrxiv.org

Functionalization of the Hydroxyl Group

The hydroxyl group attached to the N-1 position of the triazole ring offers a site for various functionalization reactions. One notable reaction is the formation of carbamate (B1207046) esters. For example, N,N-diethyl carbamates of HOBt (1H-benzo[d] nih.govthieme-connect.demdpi.comtriazol-1-ol) and its derivatives, including 6-chloro-1H-benzo[d] nih.govthieme-connect.demdpi.comtriazol-1-ol, have been synthesized. luxembourg-bio.com These carbamates can subsequently undergo acyl nucleophilic substitution with amines like morpholine (B109124) and piperidine (B6355638) to yield the corresponding carboxamide derivatives. luxembourg-bio.com

Another important transformation of the hydroxyl group is its deoxygenation. A mild method for the N-OH deoxygenation of 1-hydroxy-1H-benzotriazoles using diboron (B99234) reagents has been reported, leading to the formation of the corresponding 1H-benzotriazoles. nih.gov This reaction proceeds efficiently and provides a pathway to access the parent triazole scaffold from its N-hydroxy derivative.

Metalation and Ligand Chemistry of this compound

The 1,2,3-triazole ring system is a versatile ligand in coordination chemistry, capable of coordinating to a variety of metal centers. The nitrogen atoms of the triazole ring can act as donor atoms, forming stable metal complexes. While direct metalation studies on this compound are not explicitly detailed, the broader chemistry of triazoles suggests its potential as a ligand. For instance, rhenium complexes with 2-pyridyl-1,2,3-triazole ligands have been synthesized and characterized. acs.org

Furthermore, the formation of 1,2,3-triazolium salts through N-alkylation of the triazole ring can lead to the generation of N-heterocyclic carbene (NHC) precursors. researchgate.net These triazol-5-ylidene carbenes can form stable complexes with metals like rhodium, gold, and palladium, which have applications in catalysis. researchgate.net

Oxidation and Reduction Chemistry of the Triazole Scaffold

The triazole ring is generally stable towards oxidation and reduction. However, substituents on the ring can undergo redox reactions. The hydroxyl group of 1-hydroxybenzotriazoles can be involved in oxidation processes. For example, 1-chloro-1H-benzo[d] nih.govthieme-connect.demdpi.comtriazole, which can be synthesized by the oxidation of benzotriazole (B28993) with sodium hypochlorite, is a known oxidizing and chlorinating agent. nih.gov

The reduction of substituents on the triazole ring is also possible. For instance, a nitro group on a related pyrrolidine (B122466) derivative was reduced to a nitroso group using Raney Ni in propan-2-ol at room temperature, and further reduction to an amino group was achieved at reflux temperature. nih.gov

Synthesis and Characterization of Novel this compound Derivatives and Analogues

The synthesis of derivatives of this compound can be achieved through various synthetic strategies, primarily by modifying the substituents on the triazole ring.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a powerful tool for synthesizing 1,4-disubstituted 1,2,3-triazoles. acs.orgmdpi.com This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne. By choosing appropriate azide and alkyne starting materials, a wide variety of triazole derivatives can be accessed. For example, the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols has been achieved through this method. mdpi.com

Another approach involves the reaction of diazo compounds with amines. For instance, ethyl 2-diazo-3-oxobutanoate reacts with hydroxylamine (B1172632) to yield a 1H-1,2,3-triazol-1-ol derivative. thieme-connect.de

Derivatives of the closely related benzotriazole system have also been extensively synthesized. For example, 5-chloro-1H-benzo[d] nih.govthieme-connect.demdpi.comtriazol-1-ol can be synthesized from 2,4-dichloro-1-nitrobenzene and hydrazine (B178648) hydrate. nih.gov

The characterization of these newly synthesized compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as elemental analysis. luxembourg-bio.comresearchgate.netfarmaciajournal.com X-ray crystallography provides definitive structural information. nih.govuni-muenchen.de

Table of Synthesized Derivatives and their Precursors

| Derivative/Analogue | Precursors | Synthetic Method | Reference |

| 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols | Aromatic azides and 2-methylbut-3-yn-2-ol | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | mdpi.com |

| 1H-1,2,3-triazol-1-ol derivative | Ethyl 2-diazo-3-oxobutanoate and hydroxylamine | Reaction of a diazo compound with an amine | thieme-connect.de |

| 5-Chloro-1H-benzo[d] nih.govthieme-connect.demdpi.comtriazol-1-ol | 2,4-dichloro-1-nitrobenzene and hydrazine hydrate | Cyclization reaction | nih.gov |

| 1-Chloro-1H-benzo[d] nih.govthieme-connect.demdpi.comtriazole | Benzotriazole and sodium hypochlorite | Oxidation | nih.gov |

| N,N-diethyl carbamates of 6-chloro-1H-benzo[d] nih.govthieme-connect.demdpi.comtriazol-1-ol | 6-chloro-1H-benzo[d] nih.govthieme-connect.demdpi.comtriazol-1-ol and N,N-diethyl carbamoyl (B1232498) chloride | Acylation | luxembourg-bio.com |

Potential Applications and Functional Roles of 5 Chloro 1h 1,2,3 Triazol 1 Ol in Advanced Chemical Research Excluding Prohibited Elements

Role as a Privileged Synthetic Building Block for Complex Molecules

The structure of 5-chloro-1H-1,2,3-triazol-1-ol makes it a valuable synthetic building block for constructing more complex molecules. cymitquimica.com The 1,2,3-triazole framework is a potent and versatile scaffold in organic synthesis. nih.gov The presence of the N-oxide group offers dual electron-donating and -accepting capabilities, enabling a wide range of synthetic transformations. nih.gov

The synthetic utility of this compound is enhanced by its specific functional groups:

The 5-Chloro Group: Halogenated positions on heterocyclic rings are synthetically valuable. The chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). This allows for the introduction of various substituents, such as aryl, alkyl, or amino groups, at the C5 position of the triazole ring, thereby enabling the creation of diverse molecular libraries.

The 1,2,3-Triazole N-oxide Core: This core structure is a precursor for various nitrogen-containing compounds. thieme-connect.com The N-oxide moiety can direct regioselective C-H functionalization at other positions on the ring. thieme-connect.com Furthermore, the N-oxide can be deoxygenated to yield the corresponding 1H-1,2,3-triazole, providing another layer of synthetic flexibility. thieme-connect.com

The 1-Hydroxy Group: The N-hydroxy functionality is analogous to the well-known synthetic additive 1-Hydroxybenzotriazole (HOBt). nih.gov This group can be alkylated or otherwise modified, and it influences the electronic properties and reactivity of the triazole ring. acs.org

The combination of these features allows this compound to serve as a versatile starting material for producing complex nitrogen heterocycles, which are important scaffolds in drug discovery and chemical biology. thieme-connect.comresearchgate.net

Exploration in Materials Science and Engineering

The unique electronic and structural characteristics of triazole N-oxides suggest their utility in the development of advanced materials. thieme-connect.com The high nitrogen content and aromatic nature of the ring are desirable properties for creating functional materials with specific electronic or coordination capabilities.

Triazole derivatives are frequently used as ligands to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com The three nitrogen atoms of the triazole ring can coordinate with various metal ions. The N-oxide group in this compound provides an additional potential coordination site (the oxygen atom), which could lead to CPs with novel topologies and properties. mdpi.com

By functionalizing the chloro position through polymerization reactions, it is conceivable to incorporate the triazole N-oxide moiety into the backbone or side chains of functional polymers. acs.org Such polymers could exhibit tailored thermal stability, coordination ability, or specific electronic properties. The synthesis of polymers containing triazole units is an active area of research. mdpi.com

Five-membered heterocyclic compounds, including triazoles, are investigated for their luminescent properties. bohrium.com The photoluminescent behavior of triazole-based materials can often be tuned by altering the substituents on the ring. bohrium.com The rigid, electron-rich structure of the triazole N-oxide core in this compound could form the basis of new fluorescent materials.

Derivatives of 1,2,3-triazoles have been explored for applications in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net By incorporating this scaffold into larger conjugated systems, it may be possible to develop materials with desirable photophysical properties for use as emitters or host materials in OLEDs. The synthesis of triazole-based salts has been shown to produce compounds with interesting luminescent behaviors, suggesting a pathway for developing new materials from this compound. bohrium.com

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to build large, well-ordered assemblies. researchgate.net The 1,2,3-triazole ring is an excellent component for supramolecular design due to its ability to act as both a hydrogen bond donor and acceptor and its participation in stacking interactions. bohrium.comresearchgate.net

The this compound molecule possesses several features ideal for supramolecular chemistry:

The N-hydroxy group is a strong hydrogen bond donor.

The triazole nitrogen atoms and the N-oxide oxygen are hydrogen bond acceptors.

The aromatic triazole ring can engage in π-π stacking interactions. bohrium.com

These interactions can be used to direct the self-assembly of the molecules into complex, higher-order structures like helices, sheets, or three-dimensional networks, which are of interest in materials science and catalysis. bohrium.combeilstein-journals.org

Applications in Catalysis Research

The electron-deficient nature of the 1,2,3-triazole ring has led to its use in various catalytic applications, particularly in the field of organocatalysis.

Organocatalysts are small organic molecules that can accelerate chemical reactions. The C5-H bond of a 1,2,3-triazole is relatively acidic and can act as a strong C-H hydrogen bond donor. beilstein-journals.org This property has been exploited in designing organocatalysts that activate substrates through anion binding. beilstein-journals.org

Data Summary

The table below summarizes the potential research applications of this compound based on its key structural features.

| Structural Feature | Potential Application Area | Rationale | Supporting Concepts |

| 5-Chloro Group | Privileged Synthetic Building Block | Serves as a reactive site for cross-coupling and nucleophilic substitution reactions to build molecular complexity. | Halogenated heterocycles in synthesis, C-C/C-N bond formation. acs.org |

| 1,2,3-Triazole N-oxide Core | Materials Science, Catalysis | Provides coordination sites (N, O), enhances electronic properties, and can be deoxygenated for further derivatization. | Chemistry of heterocyclic N-oxides, ligand design for coordination polymers. thieme-connect.commdpi.com |

| 1-Hydroxy Group | Supramolecular Chemistry, Synthesis | Acts as a potent hydrogen bond donor and can be functionalized (e.g., alkylated). | Hydrogen bonding in self-assembly, analogy to HOBt in synthesis. nih.govbeilstein-journals.org |

| Entire Scaffold | Optoelectronics, Organocatalysis | The rigid, electron-rich, and polarizable framework is suitable for developing luminescent materials and as a component in anion-binding catalysts. | Design of fluorescent probes, triazoles as hydrogen-bond donors in catalysis. bohrium.comresearchgate.netbeilstein-journals.org |

Ligand Design for Metal-Catalyzed Reactions

The 1,2,3-triazole scaffold is a cornerstone in the development of ligands for metal-catalyzed reactions, largely due to the success of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". nih.gov The unique structure of the 1,2,3-triazole ring, featuring three consecutive sp² hybridized nitrogen atoms, imparts particular electron-donating capabilities, making it an efficient coordinating agent for various metal ions. nih.govresearchgate.net The compound this compound incorporates this versatile triazole core with two key functional groups—a chloro group and an N-hydroxy group (a tautomer of the N-oxide)—that modulate its electronic and steric properties as a ligand.

The N-hydroxy moiety is significant, as N-oxide and related N-hydroxy compounds are known to act as effective ligands in catalysis. For instance, structurally related 1-hydroxy-1H-benzotriazoles have been utilized in palladium-catalyzed carbon-carbon and carbon-nitrogen bond formation reactions. nih.gov The N-hydroxy group on the triazole ring can participate in metal coordination, potentially forming stable chelate structures that influence the reactivity and selectivity of the metallic center.

The chlorine atom at the 5-position introduces a significant electronic perturbation. As an electron-withdrawing group, the chloro substituent can influence the electron density of the triazole ring and its coordinating nitrogen atoms. This modification can affect the strength of the metal-ligand bond and, consequently, the catalytic activity of the resulting complex. The strategic placement of such substituents is a common approach in ligand design to fine-tune the performance of a catalyst. The importance of 1,2,3-triazole-based ligands in catalyzed chemical transformations is a subject of ongoing research. nih.gov

Table 1: Conceptual Influence of Substituents on Ligand Properties of a 1,2,3-Triazol-1-ol Scaffold

| Substituent | Position | Potential Effect on Ligand Properties |

|---|---|---|

| -OH (N-hydroxy) | N1 | Provides an additional coordination site; can deprotonate to form an anionic ligand, enhancing binding to the metal center. |

| -Cl (Chloro) | C5 | Electron-withdrawing; modulates the electron density of the triazole ring, affecting the Lewis basicity of the coordinating nitrogens and the stability of the metal complex. |

| Aryl/Alkyl Group | C4/C5 | Steric hindrance; influences the accessibility of the metal center, potentially controlling substrate selectivity. Electronic effects (donating/withdrawing) also apply. |

This table presents a conceptual framework based on established principles of coordination chemistry.

Investigation as a Scaffold for Agrochemical Research and Design

The 1,2,3-triazole nucleus is a structural motif found in a multitude of compounds developed for agrochemical applications. researchgate.net Heterocyclic compounds, particularly those containing nitrogen, are integral to the design of modern pesticides. The inclusion of halogen atoms, such as chlorine, is a well-established strategy in the development of new agrochemicals to enhance biological activity and environmental mobility. scispace.com

The compound this compound serves as an interesting scaffold for agrochemical research for several reasons:

The Triazole Core: The 1,2,3-triazole ring system is known to be present in compounds with fungicidal and herbicidal properties. researchgate.netscispace.com

The Chloro Substituent: Halogenated heterocycles are a significant class of pesticides. scispace.com The presence of a chlorine atom can confer or enhance phytotoxicity and antimicrobial activity. scispace.comnih.gov For example, studies on other azole derivatives have shown that chloro-substitution can be crucial for antifungal action. nih.gov

The N-hydroxy Group: This group can influence the compound's solubility, transport properties within a plant or fungus, and its mode of interaction with biological targets.

Research into 1,2,3-triazole derivatives has demonstrated their potential as phytotoxic agents, with some showing inhibitory activity comparable to commercial herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid). scispace.com The synthesis of novel 1,2,3-triazoles bearing halogenated moieties is an active area of research aimed at discovering new active ingredients for weed control. scispace.com While direct studies on this compound are not extensively detailed, its structural components align with established principles for creating biologically active agrochemicals.

Exploration of Photophysical Properties

The 1,2,3-triazole ring is not only a versatile synthetic linker but also a component of molecules with interesting photophysical properties. Certain 2-aryl-substituted 1,2,3-triazoles, for instance, are known to be highly efficient UV/blue-light-emitting fluorophores. mdpi.com The study of luminescent chemosensors based on the 2H-1,2,3-triazole scaffold is also a developing field. researchgate.net

The exploration of the photophysical properties of this compound would involve investigating its absorption and emission spectra. Key factors influencing these properties include:

The Triazole Ring: This forms the core chromophore.

The N-hydroxy Group: As an auxochrome, this group can influence the absorption and emission wavelengths.

The Chloro Group: The presence of a halogen atom can affect the photophysical properties through the "heavy-atom effect," which can promote intersystem crossing from the singlet excited state to the triplet state. This can quench fluorescence but enhance phosphorescence.

Table 2: Representative Photophysical Data for Substituted 1,2,3-Triazole Derivatives

| Compound Class | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield (Φ) | Source Context |

|---|---|---|---|---|

| 2-Aryl-1,2,3-triazoles | ~320-350 nm | ~380-450 nm | High | Investigated as efficient UV/blue-light fluorophores. mdpi.com |

Note: This table provides generalized data for classes of related compounds to illustrate the photophysical potential of the triazole core. Specific values are highly dependent on the exact substitution pattern and solvent environment.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Chloro 1h 1,2,3 Triazol 1 Ol in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating 5-chloro-1H-1,2,3-triazol-1-ol from starting materials, byproducts, isomers, and degradation products. The choice of technique depends on the analyte's physicochemical properties and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of polar, non-volatile, or thermally sensitive compounds like this compound. A reversed-phase (RP-HPLC) approach is typically the most effective starting point for method development.

The development of a robust RP-HPLC method would involve the systematic optimization of several key parameters. A C18 or a phenyl-based stationary phase would likely provide adequate retention and selectivity for the triazole ring system. nih.gov Given the polar nature of the N-hydroxy group, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is appropriate. nih.gov To ensure good peak shape and reproducibility, the addition of a modifier such as formic acid or trifluoroacetic acid to the mobile phase is often necessary to suppress the ionization of any acidic or basic functional groups. rsc.org Detection can be readily achieved using a UV-Vis or Diode Array Detector (DAD), leveraging the chromophore of the triazole ring system.

Below is a proposed starting point for HPLC method development.

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | C18 Stationary Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for moderately polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and ionization for subsequent MS analysis. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient is suitable for initial screening of impurities and the main analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |

| Detection Wavelength | 210 nm and 254 nm | General wavelengths for detecting heterocyclic and aromatic systems. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's polarity, low volatility, and potential thermal lability due to the N-hydroxy group would lead to poor chromatographic performance, including peak tailing, low response, and possible on-column degradation. dnu.dp.ua Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. libretexts.org

The most common derivatization strategy for compounds containing active hydrogens, such as the hydroxyl group in this molecule, is silylation. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), can effectively replace the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com This process significantly increases the analyte's volatility and reduces its polarity, making it amenable to GC separation. jfda-online.com

The resulting TMS-ether derivative can then be analyzed on a standard non-polar or mid-polarity capillary column.

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Derivatization Reagent | BSTFA + 1% TMCS | Effectively silylates hydroxyl groups to increase volatility. sigmaaldrich.com |

| Reaction Conditions | 60-80 °C for 30 minutes | Typical conditions to ensure complete derivatization. researchgate.net |

| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) | A robust, non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte without degradation. |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C | A standard temperature program to separate the derivatized analyte from reagent peaks and byproducts. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, providing high sensitivity. |

For highly complex mixtures, such as crude reaction products or samples containing multiple closely related isomers, one-dimensional chromatography may not provide sufficient resolving power. chromatographyonline.com In such cases, multi-dimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), offers significantly enhanced peak capacity and selectivity. chromatographyonline.comrsc.org

A common 2D-LC setup involves coupling two different separation mechanisms, for example, two reversed-phase columns operated at different pH values. chromatographyonline.com A fraction containing the analyte of interest from the first dimension (e.g., at high pH) can be automatically transferred to the second dimension column (e.g., at low pH). The change in pH alters the retention characteristics of the analytes, providing a different selectivity and allowing for the separation of co-eluting peaks. chromatographyonline.com This approach would be invaluable for isolating this compound from isomeric impurities that may be difficult to resolve using a single HPLC method.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing both quantitative data and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, offering exceptional sensitivity and specificity. nih.gov It is the ideal method for trace-level quantification in complex matrices and for unambiguous structural confirmation.

An HPLC system, as described in section 7.1.1, would be coupled to a mass spectrometer, typically equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique well-suited for polar molecules. The compound could be detected in either positive ion mode as the protonated molecule [M+H]⁺ or in negative ion mode as the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) provides definitive structural information. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern serves as a fingerprint for the molecule. For quantification, Multiple Reaction Monitoring (MRM) is employed, where the instrument specifically monitors the transition of a precursor ion to a specific product ion, providing high selectivity and sensitivity. researchgate.net

| Parameter | Proposed Setting | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Soft ionization suitable for polar triazoles; testing both modes is recommended. nih.gov |

| Precursor Ion [M+H]⁺ | m/z 136.0/138.0 | Expected protonated molecule, showing isotopic pattern for one chlorine atom. |

| Precursor Ion [M-H]⁻ | m/z 134.0/136.0 | Expected deprotonated molecule, showing isotopic pattern for one chlorine atom. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Standard method to induce fragmentation and generate product ions. |

| Potential Product Ions | Loss of OH (m/z 119/121), Loss of N₂ (m/z 108/110) | Hypothesized fragmentation pathways for structural confirmation. |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for trace analysis. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. dnu.dp.ua This technique is ideal for confirming the identity of the derivatized this compound and for analyzing any volatile impurities in a sample.

Following derivatization (as described in 7.1.2), the sample is injected into the GC-MS system. As components elute from the GC column, they are ionized, typically by Electron Ionization (EI). EI is a high-energy technique that produces extensive and reproducible fragmentation patterns. The resulting mass spectrum provides the molecular weight of the derivatized analyte from the molecular ion peak and a unique fragmentation pattern that can be compared to spectral libraries or used for structural elucidation. This allows for confident identification of the target compound and characterization of unknown volatile or semi-volatile components in the sample. nih.gov

| Parameter | Proposed Setting | Rationale |

|---|---|---|

| Analyte Form | Trimethylsilyl (TMS) derivative | Required for volatility and thermal stability. libretexts.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy mode that produces reproducible fragmentation patterns for identification. |

| Mass Analyzer | Quadrupole | Common, robust analyzer for routine GC-MS analysis. |

| Scan Range | m/z 40-500 | A wide range to capture low-mass fragments and the molecular ion of the derivative. |

| Expected Molecular Ion | m/z 207/209 (for TMS derivative) | Confirms the molecular weight of the derivatized compound. |

| Key Fragment Ions | Loss of CH₃ (m/z 192/194), Si(CH₃)₃⁺ (m/z 73) | Characteristic fragments confirming the presence of the TMS group and the parent structure. |

HPLC-NMR Integration for Complex Mixture Analysis

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful tool for the unambiguous identification of compounds within complex mixtures. This technique is particularly valuable in research settings for metabolite identification, impurity profiling, and natural product analysis. The online coupling of HPLC allows for the physical separation of individual components before they are directed into the NMR spectrometer for structural elucidation.

In the analysis of reaction mixtures containing this compound, an HPLC system would first separate the target compound from starting materials, byproducts, and other impurities. A typical setup might involve a reverse-phase C18 column with a gradient elution mobile phase, such as acetonitrile and water, to resolve components based on their polarity. nih.govnih.gov

Following separation, the eluent from the HPLC column is channeled directly into the NMR flow cell. Here, a variety of one-dimensional and two-dimensional NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, and HSQC, can be performed. nih.govmdpi.com This provides detailed structural information, allowing for the definitive identification of this compound and its related substances without the need for prior isolation. The sensitivity of modern NMR instruments, often equipped with cryoprobes, facilitates the analysis of mass-limited samples.

Table 1: Illustrative HPLC-NMR Parameters for Analysis of a Mixture Containing this compound

| Parameter | Value/Description |

| HPLC System | |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| NMR System | |

| Spectrometer | 600 MHz with Cryoprobe |

| Solvent | Mobile phase from HPLC (suppression may be needed) |

| Experiments | 1D ¹H, 2D ¹H-¹H COSY, 2D ¹H-¹³C HSQC |

| Acquisition Time | Variable (dependent on concentration) |

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods offer alternative and complementary approaches for the detection and quantification of this compound. These techniques are often valued for their sensitivity, speed, and cost-effectiveness.

UV-Vis Spectrophotometric Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. Triazole-containing compounds are known to exhibit UV absorbance, typically due to π → π* electronic transitions within the heterocyclic ring. researchgate.netresearchgate.net Studies on the parent 1H-1,2,3-triazole show a strong absorption maximum at approximately 206 nm. rsc.orgnih.gov

For the quantification of this compound, a UV-Vis spectrophotometer would be used to measure the absorbance of solutions of known concentrations at its wavelength of maximum absorbance (λmax). This λmax would first be determined by scanning a dilute solution of the pure compound across the UV spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting absorbance versus concentration for a series of standard solutions. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often coupled with HPLC for the quantification of the compound in complex mixtures. nih.govnih.gov

Table 2: Hypothetical Data for UV-Vis Spectrophotometric Calibration of this compound

| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 210 nm) |

| 1.0 | 0.112 |

| 2.5 | 0.275 |

| 5.0 | 0.551 |

| 7.5 | 0.824 |

| 10.0 | 1.103 |

| Linearity (R²) | 0.9998 |

Cyclic Voltammetry for Redox Behavior Studies

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the reduction and oxidation (redox) properties of a substance. It provides information on the redox potentials and the stability of the redox species. The electrochemical behavior of triazole derivatives has been a subject of study, often revealing irreversible redox processes. researchgate.netscispace.comnih.gov

In a typical CV experiment to study this compound, the compound would be dissolved in a suitable solvent containing a supporting electrolyte. A three-electrode system, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), is immersed in the solution. researchgate.net The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

The resulting voltammogram can reveal the potential at which the compound is oxidized or reduced. For many triazole compounds, an irreversible reduction peak is observed, which may be attributed to the reduction of the N=N moiety within the triazole ring. researchgate.netscispace.com By varying the scan rate, information about the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled) can be obtained. researchgate.net These studies are fundamental to understanding the electronic properties of the molecule and are relevant in fields such as corrosion inhibition and sensor development. idk.org.rs

Table 3: Representative Cyclic Voltammetry Data for a Triazole Derivative

| Parameter | Observation | Interpretation |

| Cathodic Peak Potential (Epc) | -1.5 V vs. SCE | Potential at which reduction occurs. |

| Anodic Peak | Absent in reverse scan | Indicates an irreversible electrochemical process. |

| Peak Current (Ipc) vs. √scan rate | Linear relationship | Suggests a diffusion-controlled process. scispace.com |

| Effect of pH | Cathodic shift with increasing pH | Indicates proton involvement in the reduction mechanism. scispace.com |

Future Research Directions and Uncharted Territories for 5 Chloro 1h 1,2,3 Triazol 1 Ol Studies

Emerging Synthetic Paradigms for Substituted Triazole Systems

The synthesis of specifically substituted triazoles, such as 5-chloro-1H-1,2,3-triazol-1-ol, presents considerable regioselectivity challenges. While foundational methods like the Huisgen 1,3-dipolar cycloaddition have been pivotal, future research will necessitate the adoption of more sophisticated synthetic paradigms to ensure high-yield, regioselective production. nih.govorganic-chemistry.org

Promising avenues include the development of novel catalyst-free 1,3-dipolar cycloaddition reactions, which could utilize activated substrates like nitroalkenes to react with azide (B81097) sources under mild conditions. scispace.com Another key area is the refinement of metal-catalyzed processes. Beyond the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the exploration of ruthenium-based catalysts could offer alternative regioselectivity, potentially favoring the formation of 1,5-disubstituted triazoles, which could be precursors to uniquely functionalized triazol-1-ols.

A significant uncharted territory is the direct and regioselective synthesis of the N-hydroxy-triazole moiety. Current methods often involve multi-step sequences. Future work could focus on one-pot reactions, possibly involving the cycloaddition of azides with specialized β-ketoesters, which has been shown to produce 5-hydroxy-1,2,3-triazoles. nih.gov Adapting such methods to incorporate a chloro-substituent at the 5-position would be a significant advancement. The development of a cesium carbonate-mediated system for reacting β-carbonyl phosphonates with azides also presents a highly regioselective route to multisubstituted 1,2,3-triazoles that could be explored. nih.gov

To illustrate the potential of these emerging paradigms, a comparative analysis of hypothetical synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Paradigms for this compound

| Synthetic Paradigm | Key Features | Potential Advantages for Target Compound | Anticipated Challenges |

|---|---|---|---|

| Catalyst-Free Cycloaddition | Reaction of nitroalkenes with sodium azide. scispace.com | Avoids metal contamination; mild reaction conditions. | Limited precursor availability; control of chlorination. |

| Ruthenium-Catalyzed AAC | Offers 1,5-regioselectivity. | Access to different isomers as synthetic precursors. | Catalyst cost and sensitivity; subsequent N-hydroxylation. |

| β-Ketoester Cycloaddition | Direct formation of 5-hydroxy-1,2,3-triazoles. nih.gov | Potentially fewer steps to the final N-ol structure. | Integration of the C5-chloro substituent. |

| Cesium-Mediated Phosphonate (B1237965) Reaction | Highly regioselective for multisubstituted triazoles. nih.gov | High purity of the desired regioisomer. | Synthesis of the required phosphonate precursor. |

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to investigate the properties of this compound and to guide the design of novel materials. Future research should leverage a combination of Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) models, and machine learning (ML) to create a comprehensive in silico profile of the molecule. indexcopernicus.comtandfonline.comjocpr.com

DFT calculations can be employed to elucidate the electronic structure, molecular geometry, and vibrational frequencies of this compound. indexcopernicus.comtandfonline.com Such studies are crucial for understanding the molecule's reactivity, stability, and potential as a ligand or building block. Furthermore, DFT can be used to calculate key quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are vital for predicting its behavior in chemical reactions and its electronic properties. indexcopernicus.com

QSAR modeling can establish correlations between the structural features of this compound and its potential biological or material properties. tandfonline.commdpi.com By developing robust QSAR models based on a library of related triazole derivatives, it would be possible to predict the performance of this specific compound in various applications, thereby streamlining experimental efforts. indexcopernicus.com

A particularly exciting and uncharted territory is the application of machine learning for the de novo design of energetic materials or other functional polymers incorporating the this compound scaffold. nih.govarxiv.orggoogle.comumd.edu ML models, trained on large datasets of known compounds, can predict properties such as density, heat of formation, and detonation velocity, accelerating the discovery of new high-performance materials. nih.govnih.gov

Table 2 outlines a potential workflow for the computational investigation of this compound.

Table 2: Proposed Computational Workflow for this compound

| Computational Method | Objective | Predicted Parameters | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate fundamental electronic and structural properties. indexcopernicus.com | HOMO/LUMO energies, Mulliken charges, Molecular Electrostatic Potential (MEP). mdpi.com | Understanding of reactivity, stability, and intermolecular interactions. |

| QSAR Modeling | Predict biological activity or material performance. tandfonline.com | Correlations between structure and properties like toxicity or thermal stability. | Rational design of derivatives with enhanced performance. |

| Machine Learning (ML) | Accelerate the design of new materials. nih.govumd.edu | Prediction of energetic properties (e.g., detonation velocity, pressure). nih.gov | Identification of novel energetic materials or functional polymers. |

| Molecular Dynamics (MD) | Simulate behavior in condensed phases or biological systems. | Solvation free energy, binding affinities, conformational dynamics. | Insight into performance in real-world applications. |

Exploration of Novel Reactivity and Functionalization Pathways

The synthetic utility of this compound is largely dependent on the development of novel reactivity and functionalization pathways that go beyond the initial synthesis of the triazole ring. Future research should focus on "post-click" modifications to expand the chemical space accessible from this core structure. nih.gov

The presence of a chlorine atom at the C5 position offers a key handle for functionalization. researchgate.net Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, could be explored to introduce aryl or other carbon-based substituents at this position. nih.gov This would allow for the synthesis of a diverse library of derivatives with tunable electronic and steric properties. The reactivity of the chloro-substituent in nucleophilic aromatic substitution reactions also warrants investigation. nih.gov

The N-hydroxy group is another site for potential functionalization. Esterification or etherification of this group could be used to modulate the compound's solubility, stability, and coordinating ability. Furthermore, the N-hydroxy-triazole moiety may exhibit unique reactivity in cycloaddition or rearrangement reactions, which remains a completely uncharted territory.

A key area for future study is the interplay between the chloro and N-hydroxy substituents. It is possible that these groups could act in concert to direct the regioselectivity of further reactions on the triazole ring. For instance, the N-hydroxy group might influence the electronic properties of the ring, thereby activating or deactivating the C-H bonds for metal-catalyzed C-H functionalization. rsc.org

Table 3 summarizes potential functionalization strategies for this compound.

Table 3: Potential Functionalization Pathways for this compound

| Reactive Site | Reaction Type | Potential Reagents | Expected Product Class |

|---|---|---|---|

| C5-Chloro | Suzuki-Miyaura Coupling nih.gov | Arylboronic acids, Pd catalyst | 5-Aryl-1H-1,2,3-triazol-1-ols |

| C5-Chloro | Nucleophilic Aromatic Substitution nih.gov | Amines, alkoxides, thiols | 5-Amino/Alkoxy/Thio-1H-1,2,3-triazol-1-ols |

| N1-Hydroxy | Esterification | Acid chlorides, anhydrides | 1-Acyloxy-5-chloro-1H-1,2,3-triazoles |

| C4-H | C-H Arylation rsc.org | Aryl halides, Pd catalyst | 4-Aryl-5-chloro-1H-1,2,3-triazol-1-ols |

Integration of this compound into Novel Supramolecular Architectures

The 1,2,3-triazole ring is an excellent building block for supramolecular chemistry due to its ability to participate in hydrogen bonding, halogen bonding, and metal coordination. nih.gov The specific substitution pattern of this compound offers unique opportunities for its integration into novel supramolecular architectures.

The N-hydroxy group can act as a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This dual functionality could be exploited to create self-assembling systems, such as foldamers or polymers, held together by directional hydrogen bonds. nih.gov The chlorine atom at the C5 position can act as a halogen bond donor, which is a highly directional and specific non-covalent interaction. nih.govacs.org This could be used to direct the assembly of complex structures in the solid state or in solution.

Furthermore, the triazole ring can act as a ligand for a variety of metal ions. The N-hydroxy group could also participate in metal coordination, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties. The combination of hydrogen bonding, halogen bonding, and metal coordination capabilities in a single molecule makes this compound a highly versatile building block for supramolecular chemistry.

Future research could focus on the synthesis of larger molecules containing the this compound unit and the study of their self-assembly properties. For example, the incorporation of this unit into a macrocycle could lead to new receptors for anions or other guest molecules. rsc.org

Table 4: Potential Supramolecular Applications of this compound

| Supramolecular Architecture | Key Interaction | Potential Function |

|---|---|---|

| Foldamers | Intramolecular Hydrogen Bonding (N-OH) | Mimicking biological structures; catalysis. |

| Crystal Engineering | Halogen Bonding (C-Cl) nih.gov | Design of materials with specific solid-state properties. |

| Coordination Polymers/MOFs | Metal Coordination (Triazole Nitrogens, N-OH) | Gas storage, separation, catalysis. |

| Anion Receptors | Hydrogen and Halogen Bonding nih.gov | Sensing and sequestration of anions. |

Development of Smart Materials Incorporating this compound

Smart materials, which respond to external stimuli such as changes in pH, temperature, or light, are at the forefront of materials science. The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into such materials.

The polar nature of the triazole ring and the presence of the N-hydroxy and chloro substituents could impart stimuli-responsive properties to polymers containing this moiety. For example, the protonation state of the triazole ring or the N-hydroxy group could change with pH, leading to conformational changes in the polymer and a macroscopic response. This could be exploited to create pH-responsive hydrogels for drug delivery or sensors. mdpi.com

The triazole ring is also known to be thermally stable. This property, combined with the potential for strong intermolecular interactions, could be beneficial for the development of thermally responsive polymers. For instance, polymers containing this compound could exhibit upper or lower critical solution temperature (UCST or LCST) behavior, making them suitable for applications in smart switches or separation technologies.

Another uncharted territory is the exploration of the photoresponsive properties of this compound and its derivatives. The triazole ring can be part of a larger conjugated system, and by attaching chromophores through the functionalization pathways described in section 8.3, it may be possible to create photo-switchable materials.

The development of smart materials based on this compound will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials characterization.

Table 5: Potential Smart Materials Based on this compound

| Material Type | Stimulus | Underlying Mechanism | Potential Application |

|---|---|---|---|

| pH-Responsive Hydrogels mdpi.com | pH | Protonation/deprotonation of the triazole or N-hydroxy group. | Controlled drug release, biosensors. |

| Thermoresponsive Polymers | Temperature | Changes in polymer-solvent interactions (UCST/LCST). | Smart switches, separation membranes. |

| Photo-switchable Materials | Light | Isomerization of appended chromophores. | Optical data storage, molecular machines. |

| Chemosensors | Specific Analytes | Binding of analytes to the triazole core via non-covalent interactions. | Environmental monitoring, medical diagnostics. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-1H-1,2,3-triazol-1-ol, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via oxidation of 5-chloro-1H-1,2,3-triazole using meta-chloroperbenzoic acid (MCPBA) or hydrogen peroxide (H₂O₂) with formic acid, yielding ~65% under optimized conditions . Key parameters include:

- Temperature : Maintain 0–25°C to avoid side reactions.

- Catalyst : Use stoichiometric H₂O₂ for regioselective hydroxylation.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Verify substituent positions via chemical shifts (e.g., hydroxyl proton at δ 10–12 ppm, triazole protons at δ 7–9 ppm) .

- IR Spectroscopy : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and triazole (C=N stretch ~1550 cm⁻¹) groups .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .

Q. What in vitro biological screening approaches are appropriate for initial evaluation of this compound's bioactivity?

- Methodological Answer : Prioritize antimicrobial assays:

- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–100 µg/mL .

- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects.

- Cytotoxicity : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What analytical strategies resolve tautomeric equilibria in this compound under varying conditions?

- Methodological Answer : Chloro-triazoles exhibit tautomerism influenced by solvent polarity and temperature . Strategies include:

- Variable-temperature NMR : Track proton shifts in DMSO-d₆ vs. CDCl₃ to identify dominant tautomers.

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict thermodynamic stability of tautomers.

- X-ray crystallography : Resolve solid-state tautomeric forms (e.g., 1H vs. 2H configurations) .

Q. How should researchers design crystallization trials to overcome challenges in obtaining high-quality crystals of this compound for X-ray analysis?

- Methodological Answer : Optimize conditions via:

- Solvent screening : Test binary mixtures (e.g., DCM/hexane, acetone/water) to balance solubility and volatility.

- Temperature gradients : Slow cooling from 50°C to 4°C promotes nucleation.

- Additives : Introduce trace ethyl acetate to stabilize crystal lattice .

- Refinement : Use SHELXL for high-resolution data, applying TWIN/BASF commands for twinned crystals .